molecular formula C7H13N3O B15072090 5-(3-Methoxypropyl)-1H-pyrazol-3-amine

5-(3-Methoxypropyl)-1H-pyrazol-3-amine

Cat. No.: B15072090
M. Wt: 155.20 g/mol
InChI Key: OCLGUPNHPOAEBD-UHFFFAOYSA-N
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Description

5-(3-Methoxypropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropyl)-1H-pyrazol-3-amine typically involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor. One common method involves the use of 3-methoxypropylamine and 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-(3-Methoxypropyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: A simpler amine with similar functional groups.

    1H-Pyrazol-3-amine: A pyrazole derivative without the methoxypropyl group.

    5-Methyl-1H-pyrazol-3-amine: Another pyrazole derivative with a methyl group instead of a methoxypropyl group.

Uniqueness

5-(3-Methoxypropyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 3-methoxypropyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-(3-methoxypropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-11-4-2-3-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10)

InChI Key

OCLGUPNHPOAEBD-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=NN1)N

Origin of Product

United States

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